1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1,3-dimethyl-5-(3-methylpyrazol-1-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-4-5-14(11-6)9-8(10(15)16)7(2)12-13(9)3/h4-5H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKCKOTIORUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C(=NN2C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid (commonly referred to as DMMPCA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article discusses the synthesis, structural characteristics, and various biological activities of DMMPCA, supported by data tables and relevant research findings.
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety, including DMMPCA, exhibit significant anticancer properties. Studies have shown that DMMPCA can induce apoptosis in various cancer cell lines, particularly breast cancer cells (MDA-MB-231). The mechanism involves the enhancement of caspase-3 activity and morphological changes in treated cells at concentrations as low as 1.0 μM .
Table 1: Anticancer Activity of DMMPCA
| Cell Line | Concentration (μM) | Effect on Caspase-3 Activity | Morphological Changes |
|---|---|---|---|
| MDA-MB-231 | 1.0 | 1.33 times increase | Yes |
| HepG2 | 10.0 | Significant increase | Yes |
Antimicrobial Activity
DMMPCA has also demonstrated antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, DMMPCA exhibits anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .
The biological activities of DMMPCA can be attributed to its ability to modulate multiple signaling pathways:
- Microtubule Destabilization: Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
- Caspase Activation: The activation of caspases is a hallmark of apoptosis; DMMPCA enhances this process, particularly in cancerous cells .
- Cytokine Modulation: By inhibiting cytokine release, DMMPCA may reduce inflammation and associated tissue damage .
Case Studies
Recent studies have focused on the synthesis and evaluation of pyrazole derivatives, including DMMPCA. For instance, a study synthesized several analogs and evaluated their biological activities against various cancer cell lines and microbial strains. Results indicated that certain derivatives exhibited enhanced potency compared to DMMPCA itself .
Table 2: Summary of Case Studies on Pyrazole Derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid. Research indicates that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell lines:
- In Vitro Studies : The compound has shown significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, demonstrating IC50 values indicative of potent activity .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. Pyrazole derivatives have been noted for their ability to reduce inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
Studies have explored the antimicrobial properties of pyrazole derivatives. The compound has demonstrated effectiveness against several bacterial strains, contributing to its potential use in treating infections .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating various pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity with an IC50 value lower than many existing chemotherapeutics, suggesting its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in animal models of arthritis. The results showed a marked reduction in inflammatory markers compared to controls, supporting its use as a therapeutic agent in inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogous pyrazole derivatives:
Key Comparisons
Diphenyl substituents () increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
Functional Group Influence: The carboxylic acid at position 4 in the main compound provides polarity and hydrogen-bonding capacity, critical for interactions with enzymes or receptors. Derivatives with ester groups () may exhibit better cell penetration but require hydrolysis for activation .
Synthetic Accessibility :
- The main compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related pyrazole aldehydes (e.g., uses KOH/DMF for substituent introduction) .
- Esterification or sulfonamide formation () may require additional steps, affecting yield and scalability .
Commercial and Practical Considerations :
- The main compound is listed as discontinued (), possibly due to challenges in synthesis, stability, or efficacy compared to alternatives like the diphenyl derivative () or sulfamoyl-containing analogs () .
Preparation Methods
Preparation of Pyrazole Intermediates
The construction of the pyrazole framework often proceeds by condensation of methylhydrazine with α,β-unsaturated esters or β-ketoesters. For example, methylhydrazine reacts with an appropriate α,β-unsaturated ester to form a substituted pyrazole ring after cyclization.
Final Carboxylation and Purification
The carboxylic acid group at the 4-position is usually installed or preserved during the ring formation step. Purification typically involves recrystallization from aqueous alcohol mixtures to achieve high purity.
Detailed Research Findings and Data
While direct preparation data for 1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid is limited, related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been synthesized with well-documented procedures that can inform the synthesis of the target compound.
Example Preparation Method from Related Pyrazole Carboxylic Acid (Adapted)
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Substitution/Hydrolysis | Alpha, beta-unsaturated ester + 2,2-difluoroacetyl halide, acid-binding agent (e.g., triethylamine), organic solvent, low temp. | Formation of α-difluoroacetyl intermediate after hydrolysis |
| 2 | Condensation/Cyclization | Addition of methylhydrazine aqueous solution with catalyst (e.g., potassium iodide), low temp condensation, then cyclization under reduced pressure and heating | Formation of pyrazole ring with carboxylic acid functionality |
| 3 | Acidification and Recrystallization | Acidify to pH 1-2, cool, stir, filter, and recrystallize from aqueous alcohol (methanol, ethanol, or isopropanol) | Pure pyrazole carboxylic acid product with high yield (~75-80%) and purity (>99%) achieved |
This method emphasizes control of isomer formation, reaction temperature, and purification steps to maximize yield and purity.
Notes on Reaction Parameters and Optimization
- Catalysts: Sodium iodide or potassium iodide are effective catalysts for condensation and cyclization.
- Solvents: Organic solvents such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane are used in substitution/hydrolysis steps.
- Acid-binding agents: Triethylamine or N,N-diisopropylethylamine facilitate substitution reactions.
- Recrystallization solvents: Mixtures of alcohol (methanol, ethanol, isopropanol) and water in 35-65% ratios optimize purification.
- Temperature control: Low temperatures (-30 to -20 °C) during addition steps reduce side reactions and isomer formation.
Summary Table of Key Reaction Conditions (Adapted from Related Pyrazole Derivative Synthesis)
| Parameter | Preferred Conditions |
|---|---|
| Substitution solvent | Dioxane, THF, DCM, 1,2-dichloroethane |
| Acid-binding agent | Triethylamine, N,N-diisopropylethylamine |
| Catalyst for cyclization | Potassium iodide or sodium iodide |
| Temperature (substitution) | Low temperature (0 to -30 °C) |
| Temperature (cyclization) | Low temperature condensation, then heating |
| Recrystallization solvent | 35-65% aqueous alcohol (methanol, ethanol, isopropanol) |
| Yield | Approximately 75-80% |
| Purity (HPLC) | >99% |
Q & A
Basic: What is the standard synthetic route for 1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid?
The compound is typically synthesized via cyclocondensation and hydrolysis. A common approach involves reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a substituted hydrazine (e.g., phenylhydrazine) to form the pyrazole core. Subsequent hydrolysis under basic conditions (e.g., NaOH or KOH) yields the carboxylic acid derivative. Critical steps include temperature control (60–80°C for cyclocondensation) and purification via recrystallization or column chromatography .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the carboxylic proton typically appears as a broad singlet near δ 12–14 ppm in DMSO-d .
- IR Spectroscopy : A strong C=O stretch (~1700 cm) and N-H/O-H bands (~2500–3500 cm) validate the acid moiety .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns aiding structural elucidation .
Advanced: How can reaction yields be optimized during scale-up synthesis?
Optimization strategies include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in multi-step syntheses, as seen in Suzuki-Miyaura reactions for pyrazole derivatives .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while controlled pH during hydrolysis minimizes side products .
- Purification : Gradient elution in flash chromatography (e.g., cyclohexane/ethyl acetate) resolves closely related impurities .
Advanced: What challenges arise in X-ray crystallographic analysis of this compound?
Key challenges include:
- Crystal Quality : Poor diffraction due to flexible substituents (e.g., methyl groups) requires slow evaporation in ethanol or DMF to grow single crystals .
- Hydrogen Atom Placement : H atoms on heterocycles are often refined using isotropic displacement parameters (U) with restraints (e.g., C–H = 0.95–0.98 Å) .
- Thermal Motion : High thermal displacement parameters (B-factors) for methyl groups may necessitate low-temperature data collection (100 K) .
Advanced: How to resolve contradictions in NMR data from divergent synthetic routes?
Discrepancies often stem from:
- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, altering chemical shifts. Use deuterated DMSO to stabilize the dominant tautomer .
- Solvent Effects : Compare spectra in consistent solvents (e.g., CDCl vs. DMSO-d) and reference internal standards (TMS) .
- Impurity Peaks : Employ 2D NMR (COSY, HSQC) to distinguish target signals from byproducts .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Strategies include:
- Core Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 3-methylpyrazole position to assess electronic effects on bioactivity .
- Hybrid Scaffolds : Link the pyrazole core to thiophene or triazole moieties via carbonyl bridges to enhance binding diversity .
- Bioisosteres : Replace the carboxylic acid with ester or amide groups to evaluate metabolic stability .
Advanced: What computational parameters are critical for DFT studies of this compound?
Density Functional Theory (DFT) modeling requires:
- Basis Sets : Use B3LYP/6-311+G(d,p) for geometry optimization and vibrational frequency calculations .
- Solvation Models : Include implicit solvation (e.g., PCM for water/DMSO) to match experimental NMR and IR data .
- Frontier Orbitals : Analyze HOMO-LUMO gaps to predict reactivity sites, particularly at the carboxylic acid and pyrazole N atoms .
Advanced: How to address low yields in nucleophilic substitution reactions of intermediates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
